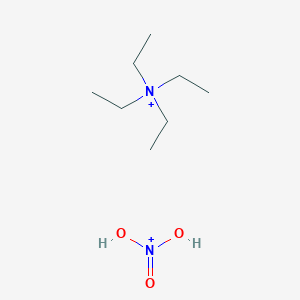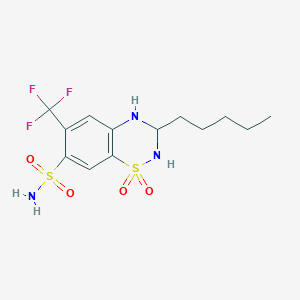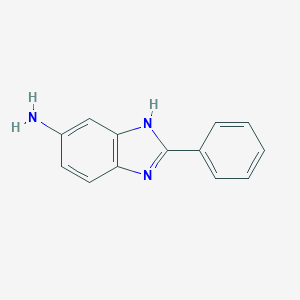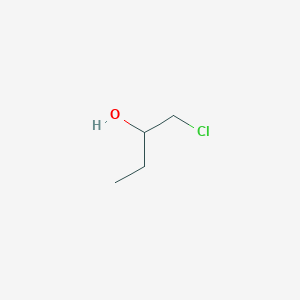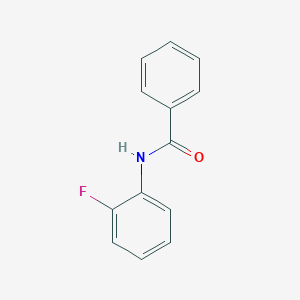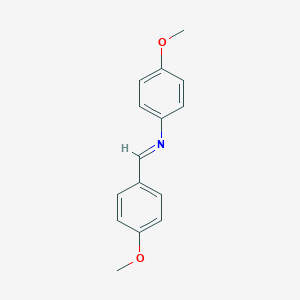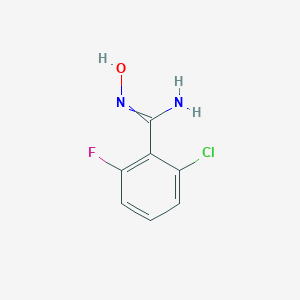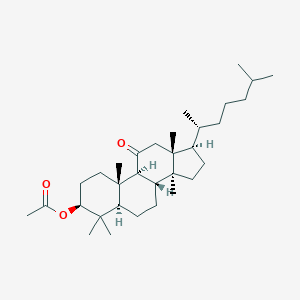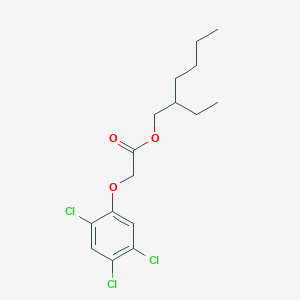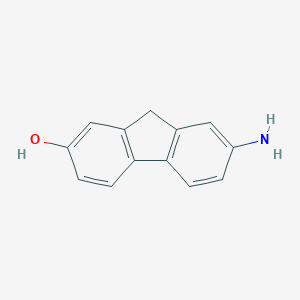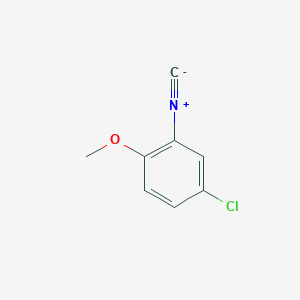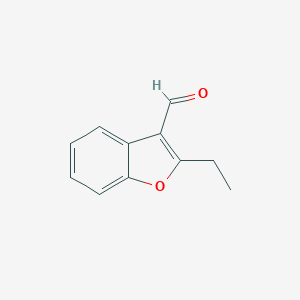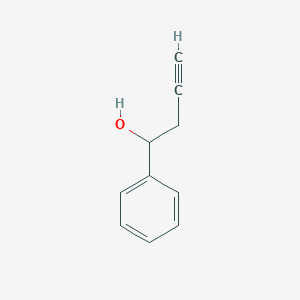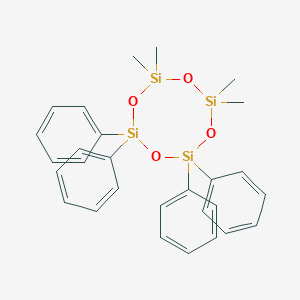
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane
Overview
Description
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane is a cyclic siloxane compound with the chemical formula C₂₈H₃₂O₄Si₄ . It belongs to the class of tetrasiloxanes and is characterized by its unique ring structure composed of silicon and oxygen atoms. TMCTS finds applications in various fields, including microelectronics and semiconductors .
Synthesis Analysis
TMCTS can be synthesized through several methods, including hydrosilylation of phenylsilanes or by condensation reactions involving tetraalkoxysilanes. These synthetic routes yield the cyclic tetrasiloxane ring with the desired substituents (methyl and phenyl groups) .
Molecular Structure Analysis
The molecular structure of TMCTS consists of a four-membered silicon-oxygen ring , with each silicon atom bonded to two methyl groups and two phenyl groups. The arrangement of these substituents around the silicon atoms contributes to its stability and reactivity. The phenyl groups provide rigidity to the ring, affecting its physical properties .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Organosilicon Compound Studies
Hickton, Holt, Homer, and Jarvie (1966) conducted studies on the stereoisomeric forms of 2,2,4,4-tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxanes, focusing on their separation, configurational assignments, and spectroscopic investigations (Hickton, Holt, Homer, & Jarvie, 1966).
Synthesis and Oxidation Research
Nakadaira and Sakurai (1973) explored the synthesis of related organosilicon compounds, highlighting their reactivity and oxidation processes to form new siloxane structures (Nakadaira & Sakurai, 1973).
Liquid-Crystalline Stereoisomers
Makarova et al. (2004) synthesized liquid-crystalline stereoisomers of phenylcyclotetrasiloxane with mesogenic cyanobiphenyl groups. They investigated the influence of spatial isomerism on the phase state and packing in the liquid-crystalline state (Makarova et al., 2004).
Polymerization Studies
Mazurek, Ziȩtera, Sadowska, and Chojnowski (1980) studied the anionic polymerization of related siloxane compounds, revealing insights into polymer formation and reactivity (Mazurek, Ziȩtera, Sadowska, & Chojnowski, 1980).
Structural Analysis
Fossum, Gordon-Wylie, and Matyjaszewski (1994) conducted a detailed structural analysis of stereoisomers of tetramethyltetraphenylcyclotetrasilane using spin labeling techniques (Fossum, Gordon-Wylie, & Matyjaszewski, 1994).
Synthesis of Novel Cyclotetramer
Nguyen, Clarke, Matisons, Skelton, White, and Markovic (2015) reported the synthesis of a novel cyclotetramer, 1,5-di-(ethylphenyl)-1,5-dimethyl-3,3,7,7-tetraphenylcyclotetrasiloxane, providing insights into its structural and thermal properties (Nguyen et al., 2015).
Molecular Weight Distribution in Polymerization
Andrianov, Tverdokhlebova, Pavlova, Larina, and Petrova (1976) explored the molecular weight distribution and kinetic parameters in the anionic polymerization of similar cyclotetrasiloxanes (Andrianov et al., 1976).
Future Directions
properties
IUPAC Name |
2,2,4,4-tetramethyl-6,6,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O4Si4/c1-33(2)29-34(3,4)31-36(27-21-13-7-14-22-27,28-23-15-8-16-24-28)32-35(30-33,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPXVWFVFREYPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O4Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |
CAS RN |
1693-47-6 | |
| Record name | 2,2,4,4-Tetramethyl-6,6,8,8-tetraphenylcyclotetrasiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001693476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-TETRAMETHYL-6,6,8,8-TETRAPHENYLCYCLOTETRASILOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BAB90KC3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



